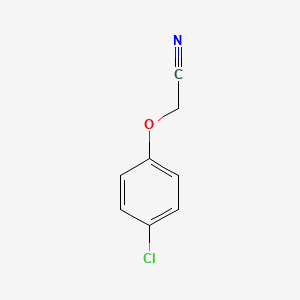
3-(1H-四唑-5-基)苯甲酸
描述
3-(1H-Tetrazol-5-yl)benzoic Acid: is a chemical compound with the molecular formula C8H6N4O2 It is a derivative of benzoic acid where a tetrazole ring is substituted at the meta position of the benzene ring
科学研究应用
Chemistry: 3-(1H-Tetrazol-5-yl)benzoic Acid is used as a building block in organic synthesis. Its tetrazole ring can serve as a bioisostere for carboxylic acids, making it valuable in the design of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and modulate their activity .
Medicine: Its ability to form stable complexes with metal ions also makes it a candidate for use in diagnostic imaging .
Industry: In industrial applications, 3-(1H-Tetrazol-5-yl)benzoic Acid is used in the synthesis of advanced materials, including polymers and coordination compounds. Its unique chemical properties make it suitable for use in various high-performance materials .
作用机制
Tetrazoles as a Class of Compounds
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Potential Targets and Mode of Action
For example, some tetrazoles act as inhibitors of enzymes, receptors, or ion channels . The mode of action of tetrazoles often involves binding to these targets, leading to changes in their function .
Biochemical Pathways
Depending on their targets, tetrazoles can potentially affect a wide range of biochemical pathways .
Pharmacokinetics
Tetrazoles are generally resistant to metabolic degradation, which can potentially enhance their bioavailability .
Result of Action and Action Environment
The effects of tetrazoles in general depend on their specific targets and mode of action .
生化分析
Biochemical Properties
3-(1H-Tetrazol-5-yl)benzoic Acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with transferase enzymes, forming activated species that undergo conjugation transformations
Cellular Effects
The effects of 3-(1H-Tetrazol-5-yl)benzoic Acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been found to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 3-(1H-Tetrazol-5-yl)benzoic Acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes by forming stable complexes with them, thereby preventing their normal function . This inhibition can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-Tetrazol-5-yl)benzoic Acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that 3-(1H-Tetrazol-5-yl)benzoic Acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to changes in its biochemical properties and, consequently, its effects on cells.
Dosage Effects in Animal Models
The effects of 3-(1H-Tetrazol-5-yl)benzoic Acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
3-(1H-Tetrazol-5-yl)benzoic Acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been found to act as a metabolism-resistant isosteric replacement for carboxylic acids, thereby affecting the metabolic pathways that involve these functional groups . This interaction can lead to changes in the levels of specific metabolites, further influencing cellular function.
Transport and Distribution
The transport and distribution of 3-(1H-Tetrazol-5-yl)benzoic Acid within cells and tissues are essential for understanding its overall effects. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . This transport is crucial for its localization and accumulation within specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 3-(1H-Tetrazol-5-yl)benzoic Acid is a key factor in determining its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Tetrazol-5-yl)benzoic Acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid moiety. One common method is the reaction of 3-cyanobenzoic acid with sodium azide in the presence of a catalyst such as zinc bromide or aluminum chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods: In industrial settings, the synthesis of 3-(1H-Tetrazol-5-yl)benzoic Acid may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized to meet regulatory standards and reduce environmental impact .
化学反应分析
Types of Reactions: 3-(1H-Tetrazol-5-yl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
相似化合物的比较
- 4-(1H-Tetrazol-5-yl)benzoic Acid
- 5-(1H-Tetrazol-5-yl)benzoic Acid
- 2-(1H-Tetrazol-5-yl)benzoic Acid
Comparison: 3-(1H-Tetrazol-5-yl)benzoic Acid is unique due to the position of the tetrazole ring on the benzene ring. This positional isomerism can lead to differences in chemical reactivity, biological activity, and physical properties compared to its analogs. For example, the meta-substitution in 3-(1H-Tetrazol-5-yl)benzoic Acid may result in distinct electronic effects and steric interactions, influencing its behavior in chemical reactions and biological systems .
属性
IUPAC Name |
3-(2H-tetrazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIERACSHCALJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318929 | |
| Record name | 3-(2H-Tetrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73096-39-6 | |
| Record name | 73096-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2H-Tetrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(1H-Tetrazol-5-yl)benzoic acid an interesting ligand for coordination polymers?
A: 3-(1H-Tetrazol-5-yl)benzoic acid is a difunctional ligand containing both a carboxylate and a tetrazole group. [] This allows it to bind to metal ions in multiple ways, leading to the formation of diverse coordination polymers with varying structures and properties. []
Q2: How does the position of the carboxyl group relative to the tetrazole ring impact the structure of the resulting coordination polymer?
A: Research has shown that the relative position of the carboxyl group significantly influences the topology of the resulting coordination polymer. For instance, using 3-(1H-Tetrazol-5-yl)benzoic acid as a ligand resulted in a 3D coordination polymer with SrAl2 topology, while its isomer, 4-(1H-Tetrazol-5-yl)benzoic acid, led to a 3D network with a less common non-diamondoid 6(6) topology. [] This highlights how subtle structural modifications in the ligand can dramatically impact the overall architecture of the resulting material.
Q3: Can 3-(1H-Tetrazol-5-yl)benzoic acid be used to synthesize coordination polymers with interesting magnetic properties?
A: Yes, research indicates that 3-(1H-Tetrazol-5-yl)benzoic acid can be used to create dinuclear lanthanide complexes. [] For instance, a dysprosium(III) complex synthesized with this ligand exhibited single-molecule magnet (SMM) behavior. [] This demonstrates the potential of this ligand in developing new magnetic materials.
Q4: What are the potential advantages of using in situ hydrothermal synthesis for preparing coordination polymers with 3-(1H-Tetrazol-5-yl)benzoic acid?
A: In situ hydrothermal synthesis, where the ligand is formed in the reaction mixture, has proven effective in preparing these coordination polymers. [, ] This method offers advantages such as high yield, good crystallinity of the products, and the ability to control particle size and morphology. It also allows for the doping of different metal ions, such as cobalt into a zinc framework, potentially leading to materials with tailored properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B1347130.png)



![methyl 7-cyano-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1347134.png)









